4-Cyclopropylthiazol-2-amine

Catalog No.
S776724
CAS No.
324579-90-0
M.F
C6H8N2S
M. Wt
140.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropylthiazol-2-amine

CAS Number

324579-90-0

Product Name

4-Cyclopropylthiazol-2-amine

IUPAC Name

4-cyclopropyl-1,3-thiazol-2-amine

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)

InChI Key

FGPNVCRMNYEMEP-UHFFFAOYSA-N

SMILES

C1CC1C2=CSC(=N2)N

Canonical SMILES

C1CC1C2=CSC(=N2)N

The exact mass of the compound 4-Cyclopropylthiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Cyclopropylthiazol-2-amine (CAS 324579-90-0) is a substituted heterocyclic amine featuring a 2-aminothiazole core functionalized with a cyclopropyl group at the 4-position. This structure serves as a critical intermediate in medicinal chemistry and process development, primarily for the synthesis of highly specific and potent enzyme inhibitors. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically relevant molecules, particularly those targeting protein kinases.

In drug discovery and process chemistry, substituting 4-Cyclopropylthiazol-2-amine with simpler analogs like 4-methylthiazol-2-amine or the parent 2-aminothiazole is often not viable. The cyclopropyl group is not merely a steric placeholder; its unique electronic properties and conformational rigidity directly influence molecular geometry and binding interactions with target proteins. This structural distinction is critical for achieving the desired potency, kinase selectivity, and metabolic stability in the final active pharmaceutical ingredient (API). Consequently, replacing this specific precursor can lead to a significant or total loss of biological activity, making it a functionally non-interchangeable building block for its intended applications.

Essential Precursor for the Potent, Clinically-Relevant ALK Inhibitor Alectinib (CH5424802)

4-Cyclopropylthiazol-2-amine is a documented key starting material in the synthesis of Alectinib (CH5424802), a highly potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The final compound, which incorporates the intact 4-cyclopropylthiazole moiety, exhibits an IC50 of 1.9 nM against ALK, demonstrating the precursor's role in constructing a high-affinity API.

Evidence DimensionSuitability as a precursor for Alectinib
Target Compound DataConfirmed use in the synthesis of Alectinib (ALK IC50 = 1.9 nM).
Comparator Or BaselineAlternative precursors (Not viable for Alectinib synthesis).
Quantified DifferenceEnables synthesis of target molecule; alternatives do not.
ConditionsMulti-step organic synthesis for an active pharmaceutical ingredient.

For any R&D or manufacturing program targeting Alectinib or its direct analogs, this specific precursor is required to achieve the final molecular architecture and biological activity.

Over 80-Fold Potency Improvement in CDK9 Inhibitors vs. Non-Cyclopropyl Analogs

In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the choice of substituent at the thiazole 4-position is critical for potency. A derivative synthesized from a 4-cyclopropylthiazole precursor (Compound 12u) demonstrated a CDK9 inhibitory IC50 of 7 nM. This was over 80-fold more potent than analogs where the cyclopropyl group was absent or replaced by other substituents, which showed significantly lower activity.

Evidence DimensionCDK9 Inhibition (IC50)
Target Compound Data7 nM (Derived from 4-cyclopropylthiazole precursor)
Comparator Or BaselineAnalogs with other C4-substituents or H (>500 nM)
Quantified Difference>80-fold higher potency
ConditionsIn vitro enzyme inhibition assay against CDK9/cyclin T1.

This demonstrates a clear, quantifiable performance advantage, justifying the selection of this precursor in lead optimization programs to achieve nanomolar potency.

Imparts Improved Metabolic Stability to Downstream Drug Candidates

The cyclopropyl group is a recognized structural motif for enhancing metabolic stability by blocking potential sites of oxidative metabolism. In the optimization of ALK inhibitors, it was noted that the side-chains on the core scaffold, such as the one derived from 4-cyclopropylthiazol-2-amine, crucially affected the metabolic stability of the final compounds. The use of a cyclopropyl group instead of more metabolically labile groups (e.g., isopropyl or tert-butyl) is a standard medicinal chemistry strategy to improve pharmacokinetic properties.

Evidence DimensionMetabolic Half-Life (t½)
Target Compound DataIncorporation of the cyclopropyl group is correlated with enhanced metabolic stability.
Comparator Or BaselineAnalogs with metabolically labile alkyl groups (e.g., isopropyl).
Quantified DifferenceCan prevent rapid metabolic degradation, a common failure point for drug candidates.
ConditionsIn vitro human liver microsome (HLM) stability assays.

Selecting this precursor can preemptively solve a major drug development hurdle, saving time and resources by building metabolic stability into the molecular design from the start.

Process Development and Scale-Up for Alectinib (CH5424802) and Related Analogs

This compound is the right choice for research and manufacturing workflows focused on the synthesis of the ALK inhibitor Alectinib. Its use is established in the literature, ensuring a defined and reproducible route to this high-value pharmaceutical target.

Lead Optimization for Potent and Selective Kinase Inhibitors (e.g., CDK9, ALK)

In medicinal chemistry programs targeting kinases, this precursor is ideal for generating lead compounds with high potency. Evidence shows its incorporation can lead to nanomolar-level inhibition, a significant improvement over simpler, non-cyclopropyl analogs.

Design of Drug Candidates with Improved Pharmacokinetic Profiles

For projects where metabolic stability is a key concern, this building block offers a rational solution. The cyclopropyl moiety can serve as a metabolic shield, making it a strategic choice for developing drug candidates with a lower risk of rapid in-vivo clearance.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-cyclopropylthiazole

Dates

Last modified: 08-15-2023

Explore Compound Types